3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically requires ultraviolet light to initiate the cycloaddition process. The reaction conditions often involve the use of a solvent such as dichloromethane and a photosensitizer to facilitate the reaction.
Industrial Production Methods
Industrial production methods for azetidines are less common due to the challenges associated with their synthesis. advancements in reaction protocols and the discovery of new methods have made it possible to produce azetidines on a larger scale. These methods often involve optimizing reaction conditions to improve yield and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s high ring-strain energy and molecular rigidity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity and applications.
Oxetanes: Four-membered oxygen-containing heterocycles with comparable ring-strain and stability.
Uniqueness
3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is unique due to its specific substitution pattern and the presence of both isobutylsulfonyl and phenethylsulfonyl groups.
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-(2-phenylethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGGGOKSYFNIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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